Thiol-Modifier C6 S-S

Vue d'ensemble

Description

Thiol-Modifier C6 S-S is a disulfide-containing modifier designed to functionalize oligonucleotides with a reactive thiol (sulfhydryl) group at either the 5’- or 3’-end, or internally. This compound is widely used in the field of molecular biology and biochemistry for its ability to introduce thiol groups into oligonucleotides, facilitating various biochemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound is typically prepared by reacting 1-O-Dimethoxytrityl-hexyl-disulfide with (2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite . The reaction conditions involve standard coupling times and the use of 0.02 M iodine for oxidation. Deprotection is achieved by cleaving the disulfide bond at room temperature using 100 mM dithiothreitol (DTT) at pH 8.3 - 8.5 .

Industrial Production Methods: In industrial settings, the production of Thiol-Modifier C6 S-S follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure high yield and purity. The compound is typically supplied in its oxidized form and requires reduction before use .

Analyse Des Réactions Chimiques

Types of Reactions: Thiol-Modifier C6 S-S undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form a stable linkage.

Substitution: The thiol groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Iodine (0.02 M) is commonly used for oxidation reactions.

Reduction: DTT (100 mM) or TCEP are used for reducing the disulfide bond.

Major Products:

Oxidized Form: The compound remains as a disulfide linkage.

Reduced Form: The compound generates free thiol groups, which can further react with other molecules.

Applications De Recherche Scientifique

Key Applications

Thiol-Modifier C6 S-S has several significant applications in molecular biology and biochemistry:

Biosensors Development

Thiol-modified oligonucleotides are employed in the development of biosensors. The reactive thiol groups allow for the attachment of fluorescent markers and other signaling molecules, enhancing sensitivity and specificity in detection assays.

Conjugation to Biomolecules

The thiol groups can be conjugated to proteins, enzymes, or other biomolecules, facilitating the study of interactions between nucleic acids and proteins. This capability is particularly useful in creating enzyme-linked oligonucleotide probes for various assays.

Microarray and Nanoelectronic Applications

Thiolated oligonucleotides can be immobilized on surfaces such as glass slides or gold nanoparticles, enabling their use in microarrays and nanoelectronics. This immobilization enhances the stability and functionality of the oligonucleotides in these applications.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- Hybridization Assays : Research demonstrated that oligonucleotides modified with this compound exhibit enhanced binding affinity in hybridization assays due to increased stability from thioether linkages formed during conjugation with maleimides.

- Enzyme Conjugation : A study showed that thiolated oligonucleotides could be effectively conjugated to enzymes like alkaline phosphatase using bifunctional linkers, resulting in efficient hybridization probes for diagnostic purposes .

- Microarray Stability : Investigations indicated that oligonucleotides modified with two thiol groups showed improved stability on gold surfaces under high salt concentrations compared to those modified with a single thiol .

Mécanisme D'action

The mechanism of action of Thiol-Modifier C6 S-S involves the introduction of thiol groups into oligonucleotides. The disulfide bond within the compound is cleaved, resulting in the formation of reactive sulfhydryl groups. These thiol groups can then participate in various biochemical reactions, such as conjugation with enzymes or attachment to gold surfaces .

Comparaison Avec Des Composés Similaires

5’-Thiol-Modifier C6-CE Phosphoramidite: Another thiol modifier used for similar applications but requires silver nitrate oxidation for deprotection.

3’-Thiol-Modifier C3 S-S CPG: Used for introducing thiol groups at the 3’-end of oligonucleotides.

Uniqueness: Thiol-Modifier C6 S-S is unique due to its ability to introduce thiol groups at multiple positions (5’, 3’, or internal) within oligonucleotides. This versatility makes it a valuable tool in various biochemical and industrial applications .

Activité Biologique

Thiol-Modifier C6 S-S, also known as 5'-Thiol Modifier C6 S-S CE-Phosphoramidite, is a chemical compound used primarily in the field of molecular biology for the modification of oligonucleotides. Its main function is to introduce a reactive thiol group that facilitates the conjugation of various biomolecules, enabling diverse applications in biochemical research and therapeutic development. This article explores the biological activity of this compound, emphasizing its mechanisms, applications, and relevant case studies.

Chemical Structure and Mechanism

This compound is characterized by its disulfide bond structure, which can be reduced to release a free thiol group. The general reaction can be represented as follows:

This reduction is crucial as it activates the thiol group for subsequent reactions with other biomolecules or nanoparticles through thiol-based chemistries. The liberated thiol can form stable thioether linkages with electrophiles such as maleimides and iodoacetamides, making it an essential tool for bioconjugation processes .

Applications in Biological Research

This compound has a wide range of applications in biological research:

- Oligonucleotide Labeling : It allows for the labeling of oligonucleotides with fluorescent tags or biotin, which can be used in various assays such as PCR, sequencing, and hybridization studies.

- Protein Conjugation : The thiol groups can be used to covalently attach oligonucleotides to proteins or peptides, facilitating studies on protein interactions and functions.

- Nanoparticle Functionalization : Thiol-modified oligonucleotides can be conjugated to nanoparticles for applications in drug delivery and imaging .

Research Findings and Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

- Conjugation Efficiency : A study demonstrated that the use of this compound significantly improved the conjugation efficiency of oligonucleotides to proteins compared to traditional methods. The protocol involved reducing the disulfide bond with TCEP before conjugation, resulting in high yields and purity of the final product .

- Biosensing Applications : Research reported on the integration of thiol-modified oligonucleotides into biosensing devices. The ability to covalently attach recognition elements enhanced the sensitivity and specificity of these sensors for detecting target analytes .

- Therapeutic Development : In gene therapy research, thiol-modified oligonucleotides were utilized to deliver therapeutic agents effectively. The ability to target specific cells through receptor-mediated endocytosis was shown to enhance therapeutic efficacy while minimizing off-target effects .

Data Table: Comparison of Thiol Modifiers

The following table summarizes key features and applications of different thiol modifiers, including this compound:

| Modifier Type | Key Features | Applications |

|---|---|---|

| This compound | Disulfide bond; releases free thiol upon reduction | Oligonucleotide labeling; protein conjugation; nanoparticle functionalization |

| 3'-Thiol Modifier | Incorporates thiol at 3' end | Similar applications as above |

| Oxa-C6-S-S Modifier | Superior yield; longer spacer | Enhanced oligo synthesis |

Propriétés

IUPAC Name |

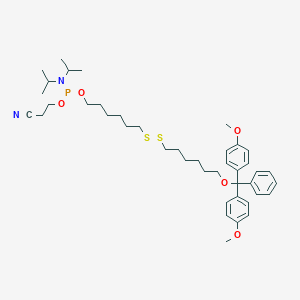

3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61N2O5PS2/c1-35(2)44(36(3)4)50(49-32-18-29-43)48-31-15-8-10-17-34-52-51-33-16-9-7-14-30-47-42(37-19-12-11-13-20-37,38-21-25-40(45-5)26-22-38)39-23-27-41(46-6)28-24-39/h11-13,19-28,35-36H,7-10,14-18,30-34H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEONRKLBSGQZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCSSCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61N2O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.